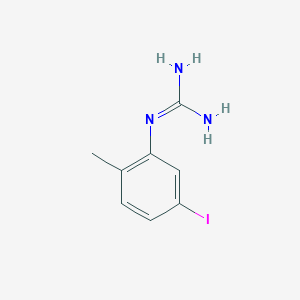
1-(5-Iodo-2-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a guanidine group
准备方法
The synthesis of 1-(5-Iodo-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-iodo-2-methylaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反应分析
1-(5-Iodo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
科学研究应用
1-(5-Iodo-2-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 1-(5-Iodo-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and cellular processes .
相似化合物的比较
1-(5-Iodo-2-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodo-2-methylphenyl)guanidine: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)guanidine: Bromine substitution instead of iodine, affecting the compound’s chemical properties and applications.
1-(5-Iodo-2-ethylphenyl)guanidine: Ethyl substitution instead of methyl, resulting in differences in steric effects and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
生物活性
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article provides an overview of its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.
Structural Overview
This compound has the following molecular characteristics:
- Molecular Formula : C10H12I N3
- Molecular Weight : Approximately 275.09 g/mol
The compound features a guanidine functional group attached to a phenyl ring with an iodine atom and a methyl substituent, which significantly influences its reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been utilized in various studies to explore its effects on specific enzymatic pathways. For instance, it has shown potential in inhibiting MSK1 (mitogen and stress-activated protein kinase 1), which is crucial in inflammatory responses. The compound demonstrated an IC50 value of approximately 18 µM in inhibiting MSK1 activity, indicating moderate potency .
Protein Interactions
The compound interacts with proteins through hydrogen bonding and electrostatic interactions. These interactions are essential for modulating the activity of target biomolecules, which can lead to changes in cellular processes such as gene expression and signal transduction. Its guanidine moiety facilitates these interactions, allowing for stable complex formation with various biological molecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(4-Iodo-2-methylphenyl)guanidine | Iodine atom in the ortho position | Different reactivity patterns due to substitution location |
| 1-(5-Bromo-2-methylphenyl)guanidine | Bromine instead of iodine | Variations in chemical properties due to halogen differences |
| 1-(5-Iodo-2-ethylphenyl)guanidine | Ethyl substitution instead of methyl | Altered steric effects impacting reactivity |
These comparisons highlight how variations in halogen substitution and alkyl groups can influence both chemical behavior and biological activity, underscoring the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- MSK1 Inhibition : In vitro assays demonstrated that this compound effectively inhibited MSK1 activity, leading to reduced inflammatory cytokine release (IC50 ~18 µM). This suggests potential therapeutic applications in treating inflammatory diseases .
- Protein Binding Studies : Investigations into the binding affinity of this compound to various proteins revealed its capability to form stable complexes, which is critical for understanding its mechanism of action. The guanidine group enhances binding through multiple interaction modes.
- Gene Expression Modulation : Preliminary studies indicate that this compound may influence gene expression patterns by interacting with nucleic acids, although further research is required to elucidate these mechanisms fully.
属性
分子式 |
C8H10IN3 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC 名称 |
2-(5-iodo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
XMRNZNSLZPKYPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)I)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















